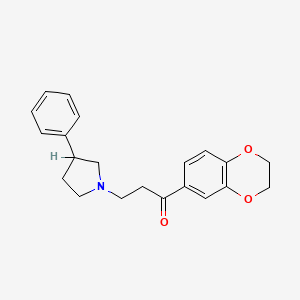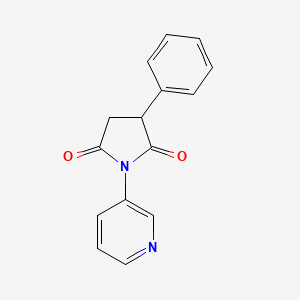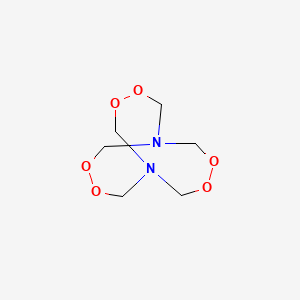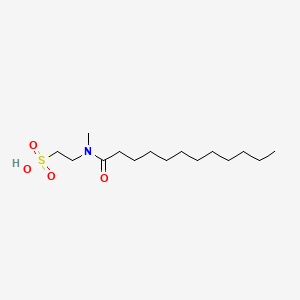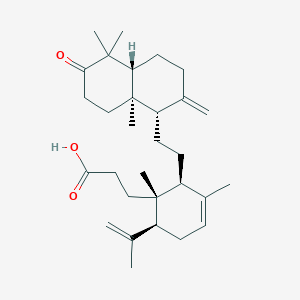
Lansionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lansionic acid is a natural product found in Lansium domesticum with data available.
Aplicaciones Científicas De Investigación
Onoceranoid Triterpenes and Antimutagenic Effects
Lansionic acid, identified as a natural onoceranoid triterpene, was isolated from the fruit peel of Lansium domesticum. This compound, along with other triterpenoids, displayed mild toxicity against brine shrimp (Tanaka et al., 2002). Furthermore, this compound showed notable antimutagenic effects. A study involving a methanol extract of Lansium domesticum leaves, which contained this compound, demonstrated antimutagenic activity against specific mutagens, both in vitro and in vivo (Matsumoto et al., 2018). This highlights the potential of this compound in antimutagenic applications (Tanaka et al., 2002); (Matsumoto et al., 2018).
Biochar and Soil Acidity
While not directly related to this compound, research on biochar made from various sources, including Lantana camara, has shown significant effects on soil acidity and other physico-chemical properties (Berihun et al., 2017). This indicates the broader scope of research on plant-derived compounds and their impact on environmental factors (Berihun et al., 2017).
Lanthanide-Encoded Microspheres
In polymer science, research on lanthanide-encoded polystyrene-co-methacrylic acid microspheres has been conducted. These microspheres have applications in bead-array biological assays and mass cytometry detection, indicating a potential area for this compound derivatives (Liang et al., 2012). Such applications could expand to areas like biomedical engineering and diagnostics (Liang et al., 2012).
Lanthanum and Humic Substances Complexation
Lanthanum's interaction with humic substances was explored using Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry. This study, although not directly involving this compound, sheds light on the complexation behavior of lanthanides, which might be relevant for understanding similar interactions involving this compound derivatives (Sonke & Salters, 2006). Such research could be crucial for environmental monitoring and remediation strategies (Sonke & Salters, 2006).
Propiedades
Fórmula molecular |
C30H46O3 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
3-[(1S,2S,6S)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)22-11-9-20(3)23(29(22,7)18-16-27(32)33)12-13-24-21(4)10-14-25-28(5,6)26(31)15-17-30(24,25)8/h9,22-25H,1,4,10-18H2,2-3,5-8H3,(H,32,33)/t22-,23-,24-,25-,29-,30+/m0/s1 |
Clave InChI |
ZBUMNLRXRGVNIJ-OLUUQECQSA-N |
SMILES isomérico |
CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |
SMILES |
CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |
SMILES canónico |
CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |
Sinónimos |
lansionic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


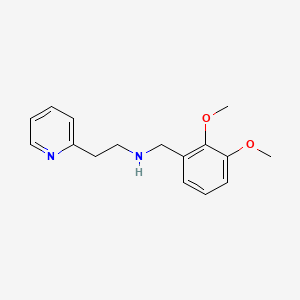
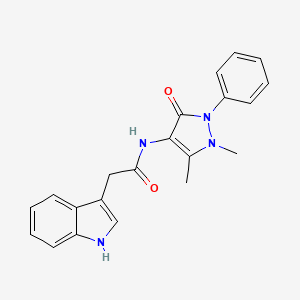
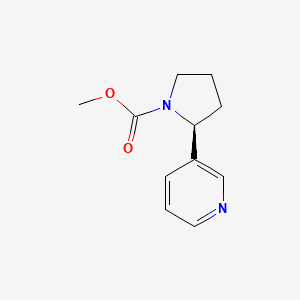
![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)
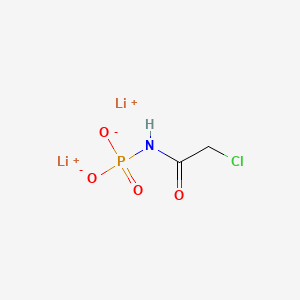
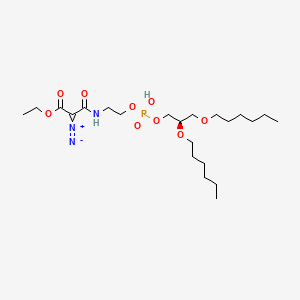
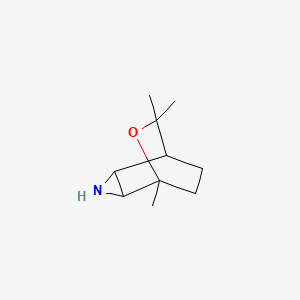
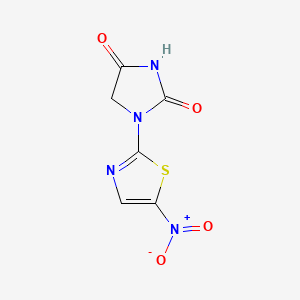
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)

